molecular formula C11H20O10 B1516245 2-O-beta-L-Arabinopyranosyl myo-inositol

2-O-beta-L-Arabinopyranosyl myo-inositol

Cat. No.: B1516245
M. Wt: 312.27 g/mol
InChI Key: ZTUXXEBTGKCWOB-BHBSVHQYSA-N
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Description

2-O-beta-L-Arabinopyranosyl myo-inositol is a cyclitol, a low molecular weight carbohydrate found in plants such as the tea plant (Camellia sinensis). In scientific research, it is recognized as a significant chemical marker for assessing the quality of tea, particularly in products made from young tea shoots, which are associated with higher-grade teas . The compound is part of the broader myo-inositol pathway; myo-inositol itself is a central molecule in various physiological processes, serving as a precursor for second messengers in cellular signaling and as a component of structural lipids . Analysis of this compound is typically performed using advanced analytical techniques such as 1H NMR spectroscopy and HILIC-MS (Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry), which allow for its identification and quantification within complex plant metabolite profiles . Researchers utilize this compound in metabolomics studies aimed at quality control of natural products, helping to establish authenticity, origin, and processing methods of plant-derived materials . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic purposes, or for personal consumption.

Properties

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C11H20O10/c12-2-1-20-11(9(19)3(2)13)21-10-7(17)5(15)4(14)6(16)8(10)18/h2-19H,1H2/t2-,3+,4?,5-,6+,7+,8+,9-,10?,11-/m1/s1

InChI Key

ZTUXXEBTGKCWOB-BHBSVHQYSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Metabolic Disorders

Myo-inositol and its derivatives have been extensively studied for their role in managing metabolic disorders, particularly polycystic ovary syndrome (PCOS) and insulin resistance.

Role in PCOS

Research indicates that myo-inositol supplementation can significantly improve the metabolic profile of women with PCOS. A meta-analysis of randomized controlled trials demonstrated that myo-inositol, either alone or in combination with D-chiro-inositol (DCI), effectively reduced fasting insulin levels and improved the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index in PCOS patients .

Key Findings:

  • Improvement in Hormonal Parameters : Myo-inositol supplementation led to significant reductions in testosterone levels and improvements in ovulation rates among women with PCOS .
  • Insulin Sensitivity : Studies show that myo-inositol enhances insulin sensitivity, which is crucial for managing symptoms associated with PCOS .

Diabetes Management

Myo-inositol has been linked to improved glycemic control in diabetic patients. It acts as a second messenger in insulin signaling pathways, promoting glucose uptake and reducing blood sugar levels .

Research Insights:

  • Insulin Resistance : The combination of myo-inositol and DCI has shown synergistic effects in enhancing insulin sensitivity among individuals with type 2 diabetes .
  • Clinical Trials : In clinical settings, supplementation with myo-inositol has resulted in decreased fasting glucose levels and improved lipid profiles among diabetic subjects .

Cancer Research

The potential anti-cancer properties of myo-inositol and its derivatives are being explored, particularly concerning their ability to inhibit tumor growth.

Neurological Applications

Emerging evidence suggests that myo-inositol plays a significant role in brain health, particularly concerning mood disorders and neurodegenerative diseases.

Mood Disorders

Myo-inositol has been researched for its potential benefits in treating psychiatric conditions such as depression and anxiety. Its role as a second messenger in neurotransmitter signaling pathways may contribute to mood stabilization .

Clinical Observations:

  • Efficacy in Depression : Clinical trials indicate that myo-inositol supplementation can lead to significant improvements in depressive symptoms among patients with bipolar disorder .
  • Neuroprotection : Myo-inositol's antioxidant properties may provide neuroprotective effects against cognitive decline associated with aging and diseases like Alzheimer's .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogs: Glycosylated Inositols

Table 1: Structural Comparison of Inositol Derivatives
Compound Glycosyl Group Source Key Features Reference
2-O-β-L-Arabinopyranosyl myo-inositol β-L-Arabinopyranosyl (C2) Tea, plant tissues Water-soluble, weakly acidic; potential bioactive roles in plants
myo-Inositol galactoside Galactosyl (position varies) Legumes, seeds Involved in cell wall biosynthesis and stress response
D-chiro-Inositol derivatives Varied (e.g., aminohexopyranosyl) Synthetic/pharmaceutical contexts Structural isomer of myo-inositol; implicated in insulin signaling
  • Key Differences: Glycosylation Position: The β-L-arabinopyranosyl group at C2 distinguishes 2-O-β-L-arabinopyranosyl myo-inositol from other glycosylated inositols (e.g., galactosides or derivatives with different sugar moieties) . Stereochemistry: Unlike D-chiro-inositol (a structural isomer with a distinct hydroxyl group arrangement), myo-inositol derivatives like 2-O-β-L-arabinopyranosyl myo-inositol retain the myo-configuration, critical for interactions with enzymes and receptors .

Preparation Methods

Extraction from Tea Leaves

The earliest and most direct method for obtaining 2-O-beta-L-arabinopyranosyl myo-inositol involves isolation from hot-water extracts of tea leaves. This method was disclosed in patents EP0280218A3 and US4946950A, which describe the compound as a novel inositol glycoside isolated from tea.

Process Overview:

  • Tea leaves are subjected to hot-water extraction to dissolve water-soluble components.
  • The extract is then subjected to chromatographic separation techniques, including column chromatography, to isolate the glycoside.
  • The compound crystallizes as white or colorless transparent rodlike crystals.
  • Two crystalline forms with different melting points (196–198 °C and 225.5–227.5 °C) have been identified, indicating polymorphism.

Analytical Characterization

The isolated compound is characterized by:

  • 13C-NMR and 1H-NMR spectroscopy showing specific chemical shifts consistent with the glycosidic linkage at the 2-O position of myo-inositol.
  • Infrared absorption spectra confirming functional groups.
  • Melting point determination to distinguish crystalline forms.
Parameter Value/Observation
Melting Point (Form 1) 196–198 °C
Melting Point (Form 2) 225.5–227.5 °C
13C-NMR (D2O, 101 MHz) δ: 66.23 (t), 71.66–77.31 (d), 84.23 (d), 104.0 (d, J=170 MHz)
1H-NMR (D2O, 400 MHz) δ: 3.29–5.19 ppm (multiplets consistent with sugar and inositol protons)

Synthetic Preparation Methods

While natural extraction is a primary source, synthetic routes have been explored to obtain pure and structurally defined this compound, especially for research and pharmaceutical applications.

Convergent Synthesis Approaches

Recent research in related inositol glycosides (e.g., adenophostin analogues) demonstrates convergent synthetic strategies where protected inositol derivatives are coupled with sugar moieties bearing intrinsic chirality to avoid early isomer resolution.

  • This approach involves the coupling of racemic or chiral myo-inositol derivatives with sugar derivatives (like arabinose) under regio- and stereoselective conditions.
  • Diastereomeric mixtures are separated post-coupling.
  • Optimization of regioselective benzylation and subsequent functional group transformations enable access to pure glycosides.

These synthetic methodologies, though developed for structurally related compounds, are adaptable for the preparation of this compound.

Summary Table of Preparation Methods

Method Type Source/Reference Key Steps Advantages Limitations
Natural Extraction Patents EP0280218A3, US4946950A Hot-water extraction, chromatographic isolation, crystallization Direct isolation from natural source, high purity possible Low yield, time-consuming
Synthetic Glycosylation Literature on inositol glycosides Protecting group strategy, glycosyl donor preparation, coupling, deprotection Controlled synthesis, scalable, pure product Complex multi-step synthesis, requires expertise
Convergent Synthesis ACS Omega 2020 study Coupling of protected inositol and sugar derivatives, diastereomer separation, functionalization Avoids early isomer resolution, high stereoselectivity Requires advanced synthetic skills

Research Findings and Analytical Data

  • The compound’s identity and purity are confirmed by NMR (both 1H and 13C), IR spectroscopy, and melting point analysis.
  • The crystalline nature and polymorphism have been documented, which may affect solubility and bioavailability.
  • The compound isolated from tea leaves is odorless and tasteless, making it suitable for applications in oral care and pharmaceuticals.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2-O-β-L-Arabinopyranosyl myo-inositol in complex biological matrices?

  • Methodological Answer : Enzymatic assays using myo-inositol dehydrogenase coupled with spectrophotometric detection provide specificity for quantification . For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, particularly in plasma or tissue homogenates. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR) can confirm structural identity and quantify isotopically labeled derivatives in metabolic studies .

Q. How can researchers differentiate 2-O-β-L-Arabinopyranosyl myo-inositol from structurally similar inositol derivatives during structural characterization?

  • Methodological Answer : High-resolution NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, COSY) are critical for resolving glycosidic linkage patterns and stereochemistry. X-ray crystallography is recommended for unambiguous determination of 3D conformation, particularly when analyzing crystalline isolates . Comparative metabolomic profiling using hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS can further distinguish isobaric isomers .

Q. What statistical methods are appropriate for analyzing concentration-dependent effects of 2-O-β-L-Arabinopyranosyl myo-inositol in experimental studies?

  • Methodological Answer : For dose-response studies, ANOVA with Tukey’s post-hoc test is suitable for comparing group means. Non-parametric data (e.g., metabolite correlations) should be analyzed using Spearman’s rank correlation. Triplicate measurements are essential to minimize technical variability, and mixed-effects models can account for longitudinal or nested designs .

Advanced Research Questions

Q. What experimental approaches are optimal for investigating the role of 2-O-β-L-Arabinopyranosyl myo-inositol in neuroimmune cross-talk?

  • Methodological Answer : Multimodal neuroimaging combining magnetic resonance spectroscopy (MRS) for myo-inositol quantification and translocator protein (TSPO) positron emission tomography (PET) for microglial activation can dissociate astrocyte-driven (MRS signal) from microglia-driven (TSPO PET) neuroinflammation . Longitudinal designs must control for comorbidities (e.g., substance use disorders) and match groups for age and immune-related confounders .

Q. How can contradictory findings between myo-inositol MRS signals and TSPO PET measurements in neuroinflammatory studies be resolved?

  • Methodological Answer : Discrepancies arise from cell-specific biomarker expression (astrocytes vs. microglia). Use multivariate regression models to adjust for cellular contributions, and validate findings with immunohistochemistry in preclinical models. Cross-validation with CSF cytokine profiling can improve mechanistic interpretation .

Q. What methodologies are essential for studying renal handling of 2-O-β-L-Arabinopyranosyl myo-inositol in chronic kidney disease (CKD) models?

  • Methodological Answer : Quantify urinary excretion via LC-MS/MS and correlate with transcriptional downregulation of sodium-myo-inositol transporters (Slc5a3/Slc5a11) using qPCR . In vivo models should incorporate osmotic stress challenges to evaluate medullary accumulation. Isotope tracing (3H^{3}\text{H}-myo-inositol) can assess tubular reabsorption efficiency .

Q. How does microbial cross-feeding in the gut microbiota influence the metabolic fate of 2-O-β-L-Arabinopyranosyl myo-inositol?

  • Methodological Answer : Stable isotope (13C6^{13}\text{C}_6-myo-inositol) tracing combined with NMR or MS detects microbial conversion into metabolites like 3-hydroxypropionate and acetate . Co-culture experiments with Mitsuokella jalaludinii and Anaerostipes rhamnosivorans can elucidate interspecies metabolic interactions. Metagenomic sequencing of phytase genes further identifies degradative pathways .

Data Interpretation and Contradiction Analysis

Q. How should researchers address variability in urinary 2-O-β-L-Arabinopyranosyl myo-inositol levels across renal injury models?

  • Methodological Answer : Distinguish between transporter downregulation (chronic injury) and passive leakage (acute tubular necrosis) via time-course studies. Control for interstitial osmolality, which independently regulates myo-inositol efflux. Validate findings with MyoX knockout models to exclude synthesis-related confounding .

Q. What mechanisms underlie the dissociation between myo-inositol and TSPO levels in neuroimmune disorders?

  • Methodological Answer : Astrocyte-specific myo-inositol elevation (e.g., in hepatic encephalopathy) may not correlate with microglial TSPO upregulation. Stratify analyses by disease phenotype (e.g., ALS vs. multiple sclerosis) and use single-cell RNA sequencing to map cell-type-specific biomarker expression .

Tables for Key Methodological Recommendations

Application Technique Key Considerations References
Structural Elucidation1H^{1}\text{H}-13C^{13}\text{C} HSQCResolve arabinopyranosyl linkage conformation
Neuroimmune ProfilingMRS + TSPO PETControl for psychiatric comorbidities
Microbial Metabolism13C^{13}\text{C}-NMRTrack cross-feeding to acetate/3-HP
Renal Transport QuantificationSlc5a3/Slc5a11 qPCRCorrelate with urinary osmolyte excretion

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